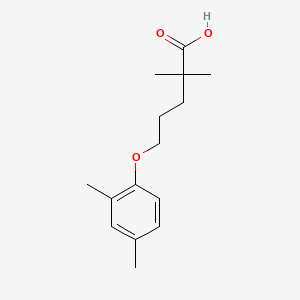

![molecular formula C31H38N2O13 B563763 (2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1260613-88-4](/img/structure/B563763.png)

(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

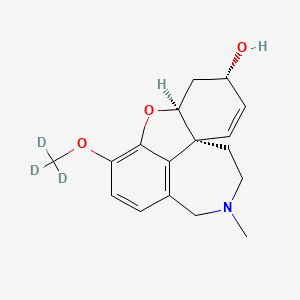

Moexiprilat Acyl-|A-D-glucuronide, >65% is a metabolite of Moexiprilat, which is an active form of the angiotensin-converting enzyme inhibitor Moexipril. This compound is primarily used in proteomics research and has a molecular formula of C31H38N2O13 with a molecular weight of 646.64 .

Wirkmechanismus

Target of Action

Moexiprilat Acyl-β-D-glucuronide, >65% is a metabolite of Moexiprilat . The primary target of Moexiprilat is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex . This results in decreased sodium and water reabsorption, leading to a decrease in blood volume and a reduction in blood pressure .

Result of Action

The primary result of Moexiprilat’s action is the lowering of high blood pressure . By relaxing and widening blood vessels, it helps prevent strokes, heart attacks, and kidney problems .

Vorbereitungsmethoden

The preparation of Moexiprilat Acyl-|A-D-glucuronide involves the glucuronidation of Moexiprilat. This process typically requires the use of glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to Moexiprilat. The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure the enzyme’s activity. Industrial production methods may involve bioreactors to scale up the enzymatic reaction, ensuring a consistent and high yield of the compound .

Analyse Chemischer Reaktionen

Moexiprilat Acyl-|A-D-glucuronide undergoes several types of chemical reactions:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.

Wissenschaftliche Forschungsanwendungen

Moexiprilat Acyl-|A-D-glucuronide is extensively used in scientific research, particularly in the fields of:

Chemistry: It serves as a model compound for studying glucuronidation reactions and enzyme kinetics.

Biology: Researchers use it to investigate the metabolic pathways and the role of glucuronidation in drug metabolism.

Medicine: The compound is studied for its potential therapeutic effects and its role in the metabolism of angiotensin-converting enzyme inhibitors.

Industry: It is used in the development of new pharmaceuticals and in the quality control of drug formulations

Vergleich Mit ähnlichen Verbindungen

Moexiprilat Acyl-|A-D-glucuronide is unique due to its specific glucuronidation, which enhances its solubility and excretion. Similar compounds include:

Enalaprilat: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different metabolic pathways.

Lisinopril: A non-glucuronidated angiotensin-converting enzyme inhibitor with a longer half-life.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O13/c1-15(32-19(28(38)39)10-9-16-7-5-4-6-8-16)27(37)33-14-18-13-22(44-3)21(43-2)12-17(18)11-20(33)30(42)46-31-25(36)23(34)24(35)26(45-31)29(40)41/h4-8,12-13,15,19-20,23-26,31-32,34-36H,9-11,14H2,1-3H3,(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-,25+,26-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZLEQLIJFMAST-OWQQGPOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)OC)NC(CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)OC)N[C@@H](CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858127 |

Source

|

| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260613-88-4 |

Source

|

| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

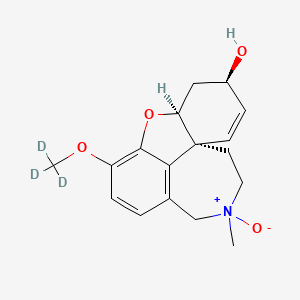

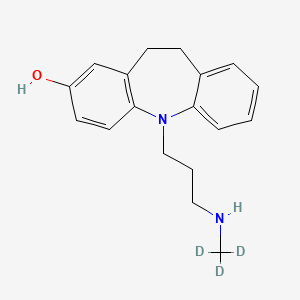

![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)